molecular formula C20H17N3O2S B3579878 1-(2,3-Dimethyl-indol-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone

1-(2,3-Dimethyl-indol-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone

Cat. No.: B3579878
M. Wt: 363.4 g/mol
InChI Key: GQDOAJUAWQIXGO-UHFFFAOYSA-N
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Description

1-(2,3-Dimethyl-indol-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone is a complex organic compound that features both indole and oxadiazole moieties. These types of compounds are often of interest in various fields of scientific research due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethyl-indol-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone typically involves multi-step organic reactions. The process may start with the preparation of the indole and oxadiazole intermediates, followed by their coupling through a sulfanyl linkage.

    Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Oxadiazole Synthesis: The oxadiazole ring can be formed through the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.

    Coupling Reaction: The final step involves the coupling of the indole and oxadiazole intermediates through a sulfanyl linkage, often using thiol reagents and appropriate catalysts.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethyl-indol-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions can introduce new substituents onto the indole or oxadiazole rings, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethyl-indol-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other macromolecules, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethyl-indol-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone: can be compared with other indole-oxadiazole derivatives.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both indole and oxadiazole rings, which may confer unique chemical and biological properties.

Properties

IUPAC Name

1-(2,3-dimethylindol-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-13-14(2)23(17-11-7-6-10-16(13)17)18(24)12-26-20-22-21-19(25-20)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDOAJUAWQIXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-Dimethyl-indol-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone
Reactant of Route 2
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1-(2,3-Dimethyl-indol-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone
Reactant of Route 3
Reactant of Route 3
1-(2,3-Dimethyl-indol-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone
Reactant of Route 4
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1-(2,3-Dimethyl-indol-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone
Reactant of Route 5
Reactant of Route 5
1-(2,3-Dimethyl-indol-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone
Reactant of Route 6
Reactant of Route 6
1-(2,3-Dimethyl-indol-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone

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